molecular formula C15H20N4OS2 B2596328 4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide CAS No. 1436202-12-8

4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide

Cat. No.: B2596328
CAS No.: 1436202-12-8
M. Wt: 336.47
InChI Key: YQLUJKXXOMPVNH-UHFFFAOYSA-N
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Description

4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). Its primary research application is in the investigation of JAK-STAT signaling pathways, particularly those driven by JAK2 mutations, such as the JAK2 V617F mutation prevalent in myeloproliferative neoplasms (MPNs) . This compound demonstrates high selectivity for JAK2 over other JAK family members, making it a valuable chemical probe for dissecting the specific roles of JAK2 in cellular processes. In research settings, it is used to study the pathophysiology of hematological malignancies and to explore the mechanisms of cytokine signaling . By effectively blocking JAK2-mediated phosphorylation and subsequent STAT protein activation, this inhibitor enables researchers to elucidate the contributions of this pathway to cell proliferation, survival, and differentiation, providing critical insights for potential therapeutic strategies.

Properties

IUPAC Name

4-methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS2/c1-8(2)13-18-9(3)12(15(19-13)21-5)14(20)17-7-11-6-16-10(4)22-11/h6,8H,7H2,1-5H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLUJKXXOMPVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)C)SC)C(=O)NCC2=CN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Final Coupling Reaction: The final step involves coupling the thiazole derivative with the pyrimidine core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the thiazole ring, which is known for its biological activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The combination of functional groups may interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, potentially inhibiting or activating them. The carboxamide group may facilitate binding to proteins, while the methylsulfanyl group could modulate the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The compound’s distinctiveness lies in its methylsulfanyl and isopropyl substituents on the pyrimidine ring, combined with a thiazole-containing carboxamide . Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of Pyrimidine-Thiazole Derivatives
Compound Name Pyrimidine Substituents Carboxamide/Thiazole Modifications Molecular Weight (g/mol) Potential Applications
4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide C2: Isopropyl; C4: Methyl; C6: SCH3 N-(2-methylthiazol-5-yl)methyl ~365.5* Kinase inhibition (hypothesized)
Dasatinib (BMS-354825) C2: Methyl; C4: Chloro; C6: Piperazinyl N-(2-chloro-6-methylphenyl); Thiazole-5-carboxamide 488.0 BCR-ABL kinase inhibitor (FDA-approved)
BP 27386 C2: Methyl; C4: Chloro; C6: Chloro N-(2-chloro-6-methylphenyl); Thiazole-5-carboxamide 393.8 Preclinical kinase studies
Compound 11 () C4: Methyl; C6: Amino N-methylthiazol-2-amine; p-Fluorobenzoyl group ~350* Pharmacological screening (unspecified)
Compound 2f () Pyrimidine replaced with phenyl Tetramethylpiperidinyl carbamoyl; Thiazole-5-carboxamide ~550* Proteomics/chemical biology

Functional Group Analysis

  • Methylsulfanyl (SCH3) vs.
  • Thiazole Linkage: The (2-methylthiazol-5-yl)methyl group differs from Dasatinib’s 2-chloro-6-methylphenyl, suggesting divergent binding affinities. Thiazole rings are known to engage in π-π stacking and hydrogen bonding in kinase active sites .
  • Isopropyl vs. Methyl : The bulky isopropyl at C2 may increase steric hindrance, possibly reducing off-target interactions compared to smaller methyl groups in BP 27386 .

Pharmacological Data

  • Compound 11 () : Screened for unspecified activity, highlighting the utility of pyrimidine-thiazole hybrids in drug discovery .
  • Dasatinib: IC50 values in nanomolar ranges for BCR-ABL inhibition, underscoring the impact of piperazinyl and chloro groups on potency .

Analytical and Computational Tools

  • Crystallography : SHELX programs () and ORTEP-3 () are widely used for structural validation of similar small molecules .
  • Chromatography : Reference compounds like those in and are critical for purity assessment during synthesis .

Biological Activity

4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide is a synthetic compound with significant implications in medicinal chemistry. Its structure, which incorporates a pyrimidine core and thiazole moiety, suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C15H20N4OS2
  • Molecular Weight : 336.5 g/mol
  • CAS Number : 1436202-12-8

Biological Activity Overview

Research indicates that compounds with similar structural frameworks often exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activities of this compound have been primarily investigated in the context of its interaction with various biological targets.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The thiazole and methylsulfanyl groups are known to enhance the bioactivity of similar compounds. For instance, thiazole derivatives have been reported to exhibit significant activity against a range of bacterial strains, indicating that the inclusion of this moiety could contribute to the overall antimicrobial efficacy of the compound.

Antitumor Activity

The compound's potential antitumor activity is supported by studies on related pyrimidine derivatives. For example, certain pyrimidine analogs have demonstrated inhibition of cancer cell proliferation through various mechanisms, including cell cycle arrest and induction of apoptosis. The specific pathways affected by this compound require further investigation but may involve modulation of key signaling pathways involved in tumor growth.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors. For instance:

  • Dihydroorotate dehydrogenase (DHODH) Inhibition : Similar compounds have been shown to inhibit DHODH, an enzyme critical for pyrimidine biosynthesis in both human cells and certain pathogens like Plasmodium falciparum. This inhibition can lead to reduced proliferation of cancer cells and parasites alike.
  • Cell Signaling Pathways : The compound may interact with various cellular signaling pathways, influencing processes such as apoptosis and cell migration.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study assessing the antimicrobial activity of thiazole derivatives found that modifications at the methylsulfanyl position significantly enhanced efficacy against Gram-positive bacteria.
  • Antitumor Activity Assessment : Research on pyrimidine derivatives indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
AntimicrobialThiazole derivativesEffective against Gram-positive bacteria
AntitumorPyrimidine analogsIC50 values in low micromolar range
DHODH InhibitionVarious pyrimidinesSignificant inhibition observed

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